2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide
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Overview
Description
2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H15N3OS and a molecular weight of 297.38 g/mol . This compound is characterized by the presence of a quinoline ring system substituted with a 5-ethylthien-2-yl group and a carbohydrazide moiety. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the 5-Ethylthien-2-yl Group: The 5-ethylthien-2-yl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with an appropriate thienyl derivative in the presence of a Lewis acid catalyst.
Formation of the Carbohydrazide Moiety: The carbohydrazide group can be introduced by reacting the intermediate product with hydrazine hydrate under reflux conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in biochemical assays to study protein-ligand interactions and enzyme kinetics.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the development of novel pharmaceuticals with antimicrobial or anticancer properties.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide moiety can form hydrogen bonds with active site residues, while the quinoline ring system can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:
2-(5-Methylthien-2-yl)quinoline-4-carbohydrazide: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
2-(5-Phenylthien-2-yl)quinoline-4-carbohydrazide: The presence of a phenyl group can lead to different steric and electronic properties, influencing its interactions with molecular targets.
2-(5-Ethylthien-2-yl)quinoline-4-carboxamide: The carboxamide moiety can alter the compound’s hydrogen bonding capabilities and overall stability.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbohydrazide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-ethylthiophen-2-yl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-10-7-8-15(21-10)14-9-12(16(20)19-17)11-5-3-4-6-13(11)18-14/h3-9H,2,17H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQYBAYZAOQRBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192471 |
Source
|
Record name | 2-(5-Ethyl-2-thienyl)-4-quinolinecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-46-8 |
Source
|
Record name | 2-(5-Ethyl-2-thienyl)-4-quinolinecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956576-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Ethyl-2-thienyl)-4-quinolinecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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